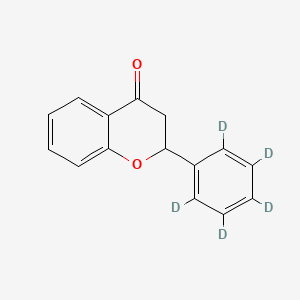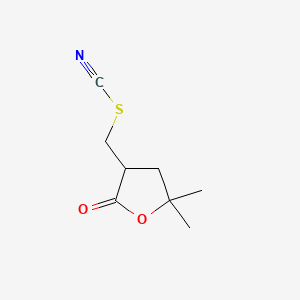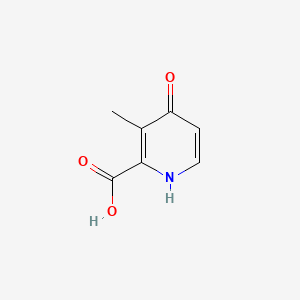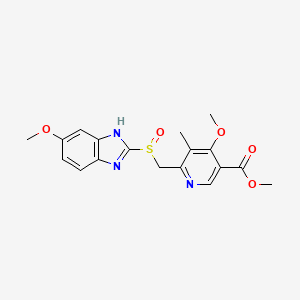
Flavanon-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavanone-d5 is a biochemical used in proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 . It has been used in a wide range of laboratory experiments to understand its impacts on biological systems . Notably, it has been used to explore the biochemical and physiological effects of flavanones on various biological systems .
Synthesis Analysis
Flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis
Flavanones, including Flavanone-d5, feature a main 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle . The molecular structure of flavanones largely determines what moieties are essential for affinity with the receptors .Chemical Reactions Analysis
Flavanones can be readily converted into flavones via further oxidation processes . The synthesis of flavanones generally requires harsh conditions such as acidic or basic reflux conditions for cyclization .Physical And Chemical Properties Analysis
Flavanones are natural polyphenolic compounds derived as secondary metabolites from plants . They have been known to play multiple roles in plants including UV filtration, detoxifying agents, symbiotic nitrogen fixation, self-healing agents, and floral pigmentation .Wissenschaftliche Forschungsanwendungen
Biosynthese und Biologische Aktivität
Flavanone, einschließlich Flavanon-d5, sind eine große Familie von Polyphenolen, die mehrere Klassen basierend auf ihrer Grundstruktur umfassen . Sie haben eine Vielzahl von biologischen Eigenschaften, wie z. B. entzündungshemmende, antioxidative, antivirale, antimikrobielle, krebshemmende, kardioprotektive und neuroprotektive Wirkungen . Aktuelle Trends in der Forschung und Entwicklung von Flavonoiden beziehen sich auf die Identifizierung, Extraktion, Isolierung, physikalisch-chemische Charakterisierung und ihre Anwendungen für gesundheitliche Vorteile .
Synthese von Flavonen
Flavon, ein Mitglied der Flavonoidfamilie, hat zahlreiche biologische Aktivitäten, die viele synthetische Forscher dazu anregen, eine Reihe vielseitiger Methoden zu entwickeln . Ein kürzlich erschienener Übersichtsartikel hat die Synthesegeschichte von funktionalisierten Flavonen von den traditionellen bekannten Namensreaktionen bis hin zu modernen neuartigen Protokollen mit Übergangsmetallen aufgezeigt . Es wird ein einstufiger, einfacher Weg für die BiCl 3 /RuCl 3 -vermittelte Synthese von funktionalisierten Flavonen beschrieben .
Antioxidative Eigenschaften
Flavanone sind bekannt für ihre antioxidativen Eigenschaften. Der aktuelle Trend in der Flavanon-Forschung zeigt das Interesse, den Flavanongehalt bestimmter Pflanzen und Früchte durch Manipulation der Biosyntheseprozesse zu erhöhen .
Enzymatische Synthese
Die enzymatische Synthese von Flavanonen unter Verwendung gentechnisch veränderter Zellen und Enzyme sind zukünftige Perspektiven für die Bereitstellung solcher antioxidativer Verbindungen .
5. Einsatz bei der Herstellung neuer Produkte In den letzten Jahren haben sich wichtige Forschungsbemühungen auf die Nutzung und den Einsatz von Naturstoffen bei der Herstellung neuer Produkte konzentriert . In dieser Hinsicht haben Flavonoide, eine Klasse natürlicher polyphenolischer Verbindungen, kontinuierlich zunehmende Aufmerksamkeit erregt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Wirkmechanismus
Target of Action
Flavanones, including Flavanone-d5, primarily target enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can have significant effects on blood glucose levels, making flavanones potential antidiabetic agents .
Mode of Action
Flavanones interact with their targets, inhibiting their activity and leading to changes in the metabolic processes they control. For instance, the inhibition of α-glucosidase and α-amylase slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . Flavanones also target multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .
Biochemical Pathways
Flavanones affect several biochemical pathways. They are involved in the regulation of flavonoid biosynthesis, which is crucial for plant growth and stress resistance . They also influence the transport framework responsible for flavonoid transport . Moreover, flavanones regulate polar auxin transport by acting on the auxin export carrier PIN-FORMED (PIN) in the form of ATP-binding cassette subfamily B/P-glycoprotein (ABCB/PGP) transporter .
Pharmacokinetics
The pharmacokinetics of flavanones involve their absorption, distribution, metabolism, and excretion (ADME). After oral administration, flavanones are rapidly absorbed and reach peak plasma concentrations within a few hours . Their bioavailability is generally low due to extensive first-pass metabolism . The conjugated forms of these flavanones represent more than 95% of the plasma concentration .
Result of Action
The action of flavanones results in various molecular and cellular effects. They exhibit anti-inflammatory and anticancer activities and enhance the immune system . They also function as antioxidants, scavenging free radicals and providing protection from oxidative stress and related diseases . Moreover, flavanones have been associated with reduced risk of cancer and coronary diseases, tumor growth prevention, and insulin secretion improvement .
Action Environment
The action, efficacy, and stability of flavanones can be influenced by various environmental factors. For instance, stress factors can stimulate the accumulation of flavanones in plants by regulating the expression of flavonoid synthase genes . Additionally, the presence of mono- and disaccharide moieties in flavanone glycosides increases their water solubility and bioavailability .
Safety and Hazards
Zukünftige Richtungen
Flavanones have been a potential source in the search for leading compounds and biologically active components . They have been the focus of much research and development in recent years . Future researchers can potentially transform the landscape of plant-based product development across the food and beverage, pharmaceutical, and cosmetic industries, ultimately benefiting consumers worldwide .
Biochemische Analyse
Biochemical Properties
Flavanone-d5, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. It is involved in the flavonoid biosynthetic pathway, playing a crucial role in the regulation of flavonols and anthocyanidins accumulation . The hydrophobicity of flavanones like Flavanone-d5 well correlates with the incidence of hydroxyl/methoxy groups and with sugar units .
Cellular Effects
Flavanone-d5 can have significant effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities and enhance the immune system . Flavanone-d5 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Flavanone-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can catalyze the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins in the flavonoid biosynthetic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavanone-d5 can change over time. It has been shown that the expression of genes involved in the flavonoid biosynthesis pathway and the accumulation of flavonoids can increase under certain conditions, such as treatment with methyl jasmonate .
Metabolic Pathways
Flavanone-d5 is involved in the flavonoid biosynthesis pathway. It interacts with enzymes such as flavanone 3-hydroxylase (F3H), which plays a key role in the regulation of flavonols and anthocyanidins accumulation .
Transport and Distribution
Flavanone-d5 is transported and distributed within cells and tissues. It is synthesized in the cytosol and subsequently transported into the vacuole . The transport and accumulation of flavonoids like Flavanone-d5 can have a significant impact on plant phenotypic traits .
Subcellular Localization
Flavanone-d5 is localized in the cytosol and nucleus of cells . The subcellular localization of Flavanone-d5 can affect its activity or function. For instance, its localization in the cytosol allows it to participate in the flavonoid biosynthesis pathway .
Eigenschaften
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-FSTBWYLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CC(=O)C3=CC=CC=C3O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)



![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)



